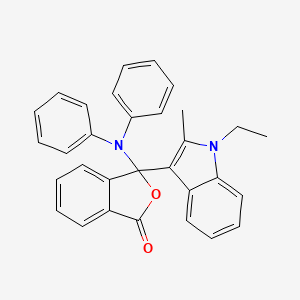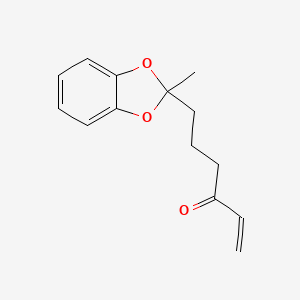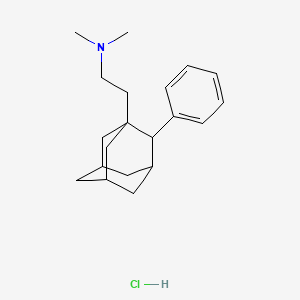
Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride is a compound that belongs to the class of adamantane derivatives. Adamantane itself is a tricyclic cage compound with the formula C10H16, known for its high symmetry and unique structural properties. The incorporation of adamantane fragments into various compounds often enhances their lipophilicity and stability, making them valuable in medicinal chemistry and other fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adamantane derivatives, including Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride, typically involves radical-based functionalization reactions. These reactions convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . One common method involves the amidation of adamantane under Schotten–Baumann conditions, followed by reduction with BH3·THF .
Industrial Production Methods
Industrial production of adamantane derivatives often relies on the same synthetic routes but on a larger scale. The use of pre-functionalized adamantyl substrates and harsh conditions for introducing functional groups is common. The production process may involve multiple steps, including radical-based functionalization, amidation, and reduction .
Analyse Chemischer Reaktionen
Types of Reactions
Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like BH3·THF, and various catalysts for substitution reactions. The conditions often involve elevated temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various functionalized adamantane derivatives, such as alcohols, amines, and halogenated compounds. These products are valuable intermediates for further chemical transformations .
Wissenschaftliche Forschungsanwendungen
Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride has diverse applications in scientific research:
Medicine: Incorporated into pharmaceuticals to enhance drug stability and lipophilicity.
Industry: Utilized in the development of nanomaterials and catalysts due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride involves its interaction with molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate lipid membranes, increasing its bioavailability. The compound may interact with specific receptors or enzymes, modulating their activity and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug with a similar adamantane core.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane moiety.
Uniqueness
Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of adamantane and phenyl groups, along with the dimethylaminoethyl side chain, makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
52583-00-3 |
|---|---|
Molekularformel |
C20H30ClN |
Molekulargewicht |
319.9 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(2-phenyl-1-adamantyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C20H29N.ClH/c1-21(2)9-8-20-13-15-10-16(14-20)12-18(11-15)19(20)17-6-4-3-5-7-17;/h3-7,15-16,18-19H,8-14H2,1-2H3;1H |
InChI-Schlüssel |
RUKQAPJWMOAWKA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC12CC3CC(C1)CC(C3)C2C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


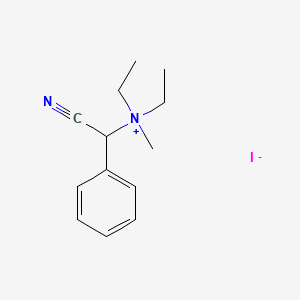

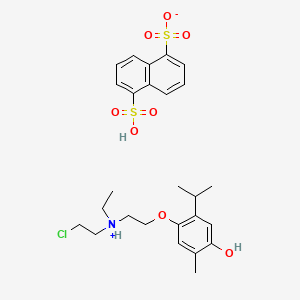
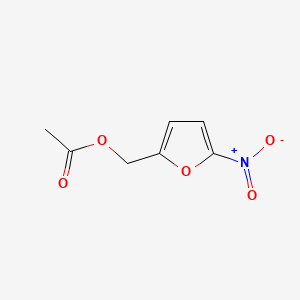
![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)
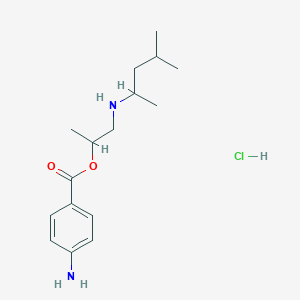
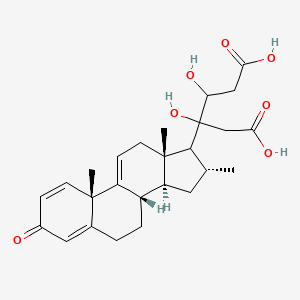
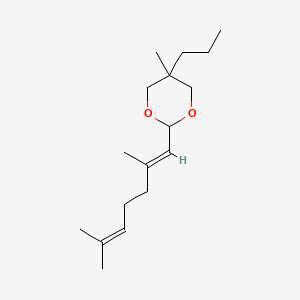
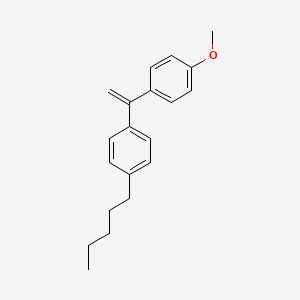
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
